molecular formula C11H13BrO2 B14037290 1-(4-Bromo-2-ethoxyphenyl)propan-2-one

1-(4-Bromo-2-ethoxyphenyl)propan-2-one

Cat. No.: B14037290
M. Wt: 257.12 g/mol
InChI Key: VHWMYERNXMPGOM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of phenylpropanone, characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the phenyl ring.

Preparation Methods

The synthesis of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one typically involves the bromination of 2-ethoxyphenylpropan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(4-bromo-2-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO2/c1-3-14-11-7-10(12)5-4-9(11)6-8(2)13/h4-5,7H,3,6H2,1-2H3

InChI Key

VHWMYERNXMPGOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CC(=O)C

Origin of Product

United States

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